Cas no 80565-30-6 (4-(4-chlorophenyl)benzaldehyde)

4-(4-Chlorophenyl)benzaldehyde is a versatile aromatic aldehyde characterized by the presence of a chlorophenyl substituent at the para position of the benzaldehyde core. This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct structure enables selective reactivity in cross-coupling reactions, condensation processes, and the synthesis of heterocyclic compounds. The chloro substituent enhances its utility in further functionalization, offering opportunities for derivatization. High purity grades are available to meet stringent research and industrial requirements. Its stability and well-defined chemical properties make it a reliable building block for advanced synthetic applications.
4-(4-chlorophenyl)benzaldehyde structure
80565-30-6 structure
Product Name:4-(4-chlorophenyl)benzaldehyde
CAS No:80565-30-6
MF:C13H9ClO
MW:216.662962675095
MDL:MFCD01631911
CID:60233
PubChem ID:592570
Update Time:2025-05-27

4-(4-chlorophenyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
    • 4'-Chloro-[1,1'-biphenyl]-4-carboxaldehyde
    • 4-Chloro-[1,1-biphenyl]-4-carbaldehyde
    • [1,1'-BIPHENYL]-4-CARBOXALDEHYDE,4'-CHLORO-
    • 2-Chloro-Biphenyl-4-Carbaldehyde
    • 4-(4-chlorophenyl)benzaldehyde
    • 4-(4-Chlorophenyl)-benzaldehyde
    • 4'-Chlorobiphenyl-4- carbaldehyde
    • 4'-Chlorobiphenyl-4-carbaldehyde
    • FT-0655262
    • C3616
    • 80565-30-6
    • [1,1'-Biphenyl]-4-carboxaldehyde, 4'-chloro-
    • 4'-Chloro-biphenyl-4-carbaldehyde, AldrichCPR
    • AC-27960
    • EN300-202808
    • 4'-CHLOROBIPHENYL-4-CARBOXALDEHYDE
    • BB 0222402
    • CS-0060227
    • A839948
    • Z732812876
    • MFCD01631911
    • SCHEMBL2013120
    • 4'-Chloro-biphenyl-4-carboxaldehyde
    • 4'-CHLORO-BIPHENYL-4-CARBALDEHYDE
    • SY014055
    • NS00125847
    • F9995-0532
    • 4-[4-Chlorophenyl]benzaldehyde
    • 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde #
    • AR2045
    • DTXSID30343831
    • DS-18588
    • 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde
    • AKOS000805687
    • 4'-chloro-4-biphenylcarbaldehyde
    • 4′-Chloro[1,1′-biphenyl]-4-carboxaldehyde (ACI)
    • 4-(4′-Chlorophenyl)benzaldehyde
    • 4′-Chloro-1,1′-biphenyl-4-carboxaldehyde
    • 4′-Chloro-[1,1′-biphenyl]-4-carbaldehyde
    • 4′-Chlorobiphenyl-4-carbaldehyde
    • 4′-Chlorobiphenyl-4-carboxaldehyde
    • 4'-Chloro[1,1'-biphenyl]-4-carboxaldehyde; 4-(4-Chlorophenyl)benzaldehyde; 4'-Chloro-1,1'-biphenyl-4-carboxaldehyde; 4'-Chlorobiphenyl-4-carboxaldehyde;
    • MDL: MFCD01631911
    • Inchi: 1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
    • InChI Key: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C2C=CC(Cl)=CC=2)=CC=1

Computed Properties

  • Exact Mass: 216.03400
  • Monoisotopic Mass: 216.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.214
  • Melting Point: 114.0 to 118.0 deg-C
  • Boiling Point: 354.3±25.0°C at 760 mmHg
  • Flash Point: 183.9°C
  • Refractive Index: 1.618
  • PSA: 17.07000
  • LogP: 3.81950

4-(4-chlorophenyl)benzaldehyde Security Information

4-(4-chlorophenyl)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

4-(4-chlorophenyl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-NN701-1g
4-(4-chlorophenyl)benzaldehyde
80565-30-6 98%
1g
210.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-NN701-200mg
4-(4-chlorophenyl)benzaldehyde
80565-30-6 98%
200mg
72.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-NN701-5g
4-(4-chlorophenyl)benzaldehyde
80565-30-6 98%
5g
793.0CNY 2021-08-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XW0116-50g
4-(4-chlorophenyl)benzaldehyde
80565-30-6 95%
50g
$430 2023-09-07
ChemScence
CS-0060227-5g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98.47%
5g
$75.0 2022-04-26
ChemScence
CS-0060227-10g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98.47%
10g
$146.0 2022-04-26
ChemScence
CS-0060227-25g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98.47%
25g
$264.0 2022-04-26
TRC
C360020-100mg
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6
100mg
$ 52.00 2023-09-08
TRC
C360020-1g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6
1g
$ 104.00 2023-09-08
TRC
C360020-5g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6
5g
$ 420.00 2023-09-08

4-(4-chlorophenyl)benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl…) Solvents: Water ;  1.5 h, 60 °C
Reference
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  N′-[2,6-Bis(1-methylethyl)phenyl]-N-(6-methyl-2-pyridinyl)benzenecarboximidamide Solvents: Dimethylformamide ,  Water ;  8 h, 110 °C
Reference
Efficient pyridylbenzamidine ligands for palladium-catalyzed Suzuki-Miyaura reaction
Huang, Ying-Tang; et al, Applied Organometallic Chemistry, 2012, 26(12), 701-706

Production Method 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Water ;  1 h, rt
Reference
Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling
Let, Sumanta; et al, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Polyethylene glycol ,  1820646-53-4 Solvents: Water ;  4 h, 70 °C
Reference
A self-assembled bisoxazoline/Pd composite microsphere as an excellent catalyst for Suzuki-Miyaura coupling reactions
Wang, Junke; et al, Green Chemistry, 2016, 18(4), 967-973

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper ,  Iodine Solvents: Polyethylene glycol ;  36 h, 140 °C; 140 °C → rt
Reference
Highly efficient copper(0)-catalyzed Suzuki-Miyaura cross-coupling reactions in reusable PEG-400
Mao, Jincheng; et al, Tetrahedron, 2008, 64(18), 3905-3911

Production Method 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  overnight, rt
Reference
Synthesis and antimicrobial activity evaluation of aminoguanidine derivatives containing a biphenyl moiety
Yu, Haihong; et al, Youji Huaxue, 2019, 39(5), 1497-1502

Production Method 7

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Triphenylphosphine ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  overnight, reflux
Reference
One-pot preparation of unsymmetrical biaryls via Suzuki cross-coupling reaction of aryl halide using phase-transfer catalyst in a biphasic solvent system
Miura, Masanori; et al, Synthetic Communications, 2007, 37(5), 667-674

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide
1.2 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Reference
One pot biaryl synthesis via in situ boronate formation
Giroux, Andre; et al, Tetrahedron Letters, 1997, 38(22), 3841-3844

Production Method 10

Reaction Conditions
1.1 Reagents: Iodosylbenzene Solvents: Methanol ;  5 min, 25 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  25 °C
1.3 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  25 °C
Reference
Destruction and Construction: Application of Dearomatization Strategy in Aromatic Carbon-Nitrogen Bond Functionalization
Wang, Shuo-En; et al, Angewandte Chemie, 2015, 54(46), 13655-13658

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  3 h, 80 °C
Reference
Discovery of selective protein arginine methyltransferase 5 inhibitors and biological evaluations
Ji, Sen; et al, Chemical Biology & Drug Design, 2017, 89(4), 585-598

Production Method 12

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Production Method 13

Reaction Conditions
1.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Production Method 14

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  Palladium (aminoterephthalate chromium MOF supported) ,  Tris[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]diaquahydroxy-μ3-oxotrich… Solvents: Ethanol ;  1 h, 0.1 MPa, 70 °C
Reference
Palladium nanoparticles encapsulated in MIL-101-NH2 catalyzed one-pot reaction of Suzuki-Knoevenagel reaction
Li, Jia-Xin; et al, Inorganic Chemistry Communications, 2019, 103, 82-86

Production Method 15

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: 2241142-82-3 Solvents: Polyethylene glycol ;  24 h, 140 °C
Reference
A new diphosphine-carbonyl complex of ruthenium: an efficient precursor for C-C and C-N bond coupling catalysis
Mukherjee, Aparajita; et al, Dalton Transactions, 2018, 47(30), 10264-10272

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 2460801-03-8 Solvents: Water ;  5 h, 30 °C
Reference
(N-Heterocyclic carbene) ion-pair palladium complexes: Suzuki-Miyaura cross-coupling studies in neat water under mild conditions
Chen, Ming-Tsz ; et al, Applied Organometallic Chemistry, 2020, 34(12),

Production Method 17

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2953069-79-7 Solvents: Dimethylformamide ,  Water ;  48 h, rt
Reference
Pd-PEPPSI type complexes bearing unsymmetrical NHC ligand with phenyl-substituted backbone: Highly efficient catalysts for Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions
Korukcu, Meliha Cetin; et al, Applied Organometallic Chemistry, 2023, 37(5),

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate ,  Tripotassium phosphate ,  Oxygen Catalysts: Disodium tetrachloropalladate Solvents: Water ;  5 min, 100 °C
Reference
Aerobic ligand-free Suzuki coupling catalyzed by in situ-generated palladium nanoparticles in water
Saha, Debasree; et al, Tetrahedron Letters, 2009, 50(9), 1003-1006

Production Method 19

Reaction Conditions
1.1 Reagents: Water ,  Potassium fluoride Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chloro[(1,2,3-η)-1-(1,1-di… Solvents: Tetrahydrofuran ;  12 h, 25 °C
Reference
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling
Reeves, Emily K.; et al, Journal of Organic Chemistry, 2019, 84(18), 11799-11812

Production Method 20

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Ceria ,  Palladium Solvents: Mesitylene ;  30 h, 150 °C
Reference
Controlling Multiple Active Sites on Pd-CeO2 for Sequential C-C Cross-coupling and Alcohol Oxidation in One Reaction System
Ko, Wonjae; et al, ChemCatChem, 2022, 14(4),

Production Method 21

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Reference
Synthesis of water soluble 8-substituted 5-deazaflavins
Link, P. A. J.; et al, Journal of Heterocyclic Chemistry, 1985, 22(3), 873-8

Production Method 22

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Water ,  Potassium fluoride Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chloro[(1,2,3-η)-1-(1,1-di… Solvents: Tetrahydrofuran ;  12 h, 25 °C
Reference
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling
Reeves, Emily K.; et al, Journal of Organic Chemistry, 2019, 84(18), 11799-11812

Production Method 23

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Ceria ,  Palladium Solvents: Methanol ;  15 h, 60 °C
2.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Ceria ,  Palladium Solvents: Mesitylene ;  30 h, 150 °C
Reference
Controlling Multiple Active Sites on Pd-CeO2 for Sequential C-C Cross-coupling and Alcohol Oxidation in One Reaction System
Ko, Wonjae; et al, ChemCatChem, 2022, 14(4),

Production Method 24

Reaction Conditions
1.1 Reagents: Nickel bromide Solvents: Hexamethylphosphoramide
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Production Method 25

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  [[1,1′-Biphenyl]-2-ylbis(1,1-dimethylethyl)phosphine]chlorogold Solvents: Dichloromethane ;  5 min, rt
1.2 Catalysts: Nitrosobenzene Solvents: Dichloromethane ;  48 h, rt
Reference
Gold Catalysts Can Generate Nitrone Intermediates from a Nitrosoarene/Alkene Mixture, Enabling Two Distinct Catalytic Reactions: A Nitroso-Activated Cycloheptatriene/Benzylidene Rearrangement
More, Sayaji Arjun; et al, Organic Letters, 2021, 23(14), 5506-5511

4-(4-chlorophenyl)benzaldehyde Raw materials

4-(4-chlorophenyl)benzaldehyde Preparation Products

4-(4-chlorophenyl)benzaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80565-30-6)4-(2-CHLOROPHENYL)BENZALDEHYDE
Order Number:sfd18061
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:80565-30-6)4-(4-chlorophenyl)benzaldehyde
Order Number:A839948
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):159.0
Email:sales@amadischem.com
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:80565-30-6)4-(2-CHLOROPHENYL)BENZALDEHYDE
sfd18061
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:80565-30-6)4-(4-chlorophenyl)benzaldehyde
A839948
Purity:99%
Quantity:25g
Price ($):159.0
Email